Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)-
CAS No.: 38448-14-5
Cat. No.: VC1817604
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38448-14-5 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C15H19NO3/c1-19-14-11-12(5-7-13(14)17)6-8-15(18)16-9-3-2-4-10-16/h5-8,11,17H,2-4,9-10H2,1H3/b8-6+ |
| Standard InChI Key | HSNHZGKSAZOEPE-SOFGYWHQSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)N2CCCCC2)O |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)N2CCCCC2)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)N2CCCCC2)O |
Introduction
Chemical Identity and Structural Properties
Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- is an organic compound characterized by a phenyl ring with hydroxyl and methoxy substituents connected to a piperidine ring through a propenyl linkage. The compound's key identifiers and physicochemical properties are summarized in Table 1.
Molecular Structure and Identification
The compound features a piperidine ring connected to a phenyl group via a conjugated system, creating a structure with both hydrophilic and lipophilic regions that contribute to its pharmacological potential.
Table 1: Chemical Identity and Physicochemical Properties of Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)-
Structural Features
The compound has several noteworthy structural features:
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A piperidine ring that serves as a basic nitrogen-containing heterocycle
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A phenyl ring with hydroxyl and methoxy substituents at positions 4 and 3, respectively
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A conjugated system connecting these two moieties, featuring an α,β-unsaturated carbonyl group
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A defined stereochemistry with an E-configuration at the double bond
These structural elements contribute to the compound's ability to interact with various biological targets and its utility as a synthetic intermediate.
Natural Occurrence and Isolation
Natural Sources
Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- has been reported to occur naturally in Piper nigrum (black pepper), a widely used spice and traditional medicinal plant . This natural occurrence suggests potential biological roles and traditional medicinal applications that warrant further investigation.
Related Natural Compounds
The compound belongs to a broader class of cinnamoyl derivatives that are found in various plant species. These compounds often exhibit diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Synthesis Methods and Chemical Reactions
General Synthetic Approaches
The synthesis of Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- typically involves the reaction of appropriate precursors to form the desired piperidine derivative. Key synthetic routes include:
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Condensation reactions between piperidine and ferulic acid derivatives
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Amide formation between piperidine and activated ferulic acid
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Coupling reactions utilizing appropriate protecting groups for the hydroxyl function
The compound is commercially available from various suppliers, often in high purity grades suitable for research and industrial applications .
Related Synthetic Pathways
Similar compounds, particularly 4-hydroxypiperidine derivatives, have been synthesized through various methods including:
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Hydrogenation of β-unsaturated nitriles to form β-unsaturated amines
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Condensation of amines with aldehydes in acidic aqueous solution (pH 2-4)
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Reaction of aldehydes with appropriate amine precursors at 80-90°C
These related syntheses provide insights into potential alternative routes for preparing Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- and its derivatives.
Biological Activities and Pharmacological Properties
Enzyme Inhibition
Research on structurally similar compounds has shown promising results in enzyme inhibition studies. Particularly, piperazine/piperidine amides of benzoic and cinnamic acid derivatives have demonstrated tyrosinase inhibitory activity, which could be relevant for applications in hyperpigmentation treatment and cosmetic formulations .
Structure-Activity Relationships
Investigations into structure-activity relationships of similar compounds have provided valuable insights that may be applicable to Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)-:
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The presence of hydroxyl and methoxy groups on the phenyl ring often enhances antioxidant activity
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The piperidine ring can contribute to binding with various biological targets
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The conjugated system with the carbonyl group may play a role in enzyme inhibition mechanisms
These relationships could guide further modifications to optimize the biological activity of this compound for specific applications .
Industrial and Research Applications
Pharmaceutical Applications
Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- serves as an important intermediate in the synthesis of various pharmaceutically active compounds:
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Potential precursor for morphine-like analgesics
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Intermediate in the synthesis of enzyme inhibitors
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Building block for the development of novel therapeutic agents
The compound's structural features make it valuable in medicinal chemistry, particularly for the design of compounds targeting specific biological pathways.
Agricultural and Chemical Applications
Beyond pharmaceutical applications, the compound has potential uses in:
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Agrochemical development, particularly as a precursor for pesticides
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Synthesis of surfactants and polymer monomers
These applications highlight the versatility of Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- as a chemical building block in various industries.
Analytical Methods and Characterization
Spectroscopic Data
Characterization of Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- and similar compounds often employs various spectroscopic techniques. For structurally related compounds, the following data has been reported:
NMR Spectroscopy:
For related compounds such as (E)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one:
1H NMR (300 MHz, CDCl3) δ 3.01-3.26 (m, 4H), 3.65-4.00 (m, 7H), 6.72 (d, J = 15.3 Hz, 1H), 6.77-6.94 (m, 5H), 7.15-7.28 (m, 2H), 7.42 (d, J = 8.6 Hz, 2H), 7.61 (d, J = 15.3 Hz, 1H) .
13C NMR data for similar compounds provides insights into the carbon framework and functional group environments typical for this class of compounds .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis and purification of such compounds. These techniques allow for accurate determination of purity and structural confirmation.
Current Research and Future Directions
Recent Research Findings
Recent studies on Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- and related compounds have focused on:
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Evaluation of their potential as enzyme inhibitors, particularly targeting tyrosinase
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Investigation of structure-activity relationships to optimize biological activities
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Exploration of their role in natural sources and potential traditional medicinal applications
These research directions highlight the continuing interest in this compound and its derivatives in both academic and industrial settings .
Future Research Directions
Promising areas for future research include:
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Detailed investigation of the compound's mechanisms of action in biological systems
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Development of optimized synthetic routes for large-scale production
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Exploration of additional applications in drug discovery and material science
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Further studies on its occurrence and role in natural sources
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